(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate
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Overview
Description
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is an organic compound that combines the structural features of toluene-4-sulfonic acid and 6-methyl-pyrimidin-4-yl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester typically involves the esterification of toluene-4-sulfonic acid with 6-methyl-pyrimidin-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of toluene-4-sulfonic acid 6-methyl-pyrimidin-4-yl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active sulfonic acid and pyrimidin-4-ol moieties. These moieties can then interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Toluene-4-sulfonic acid 2-(2-thiophen-2-yl-phenanthro[9,10-d]imidazol-1-yl)-ethyl ester
- Toluene-4-sulfonic acid 3,4,5-trihydroxy-6-methoxy-tetrahydro-pyran-2-ylmethyl ester
Uniqueness
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate is unique due to its specific combination of the sulfonic acid and pyrimidin-4-yl ester functionalities. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
Molecular Formula |
C12H12N2O3S |
---|---|
Molecular Weight |
264.30 g/mol |
IUPAC Name |
(6-methylpyrimidin-4-yl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H12N2O3S/c1-9-3-5-11(6-4-9)18(15,16)17-12-7-10(2)13-8-14-12/h3-8H,1-2H3 |
InChI Key |
IYVOUALZVLRPKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=NC=NC(=C2)C |
Origin of Product |
United States |
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